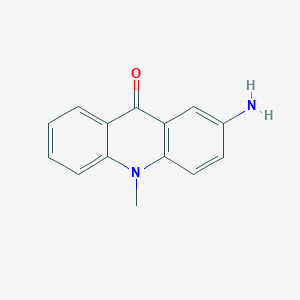

2-Amino-10-methyl-acridin-9-one

Description

Overview of Acridinone (B8587238) Scaffold Significance in Chemical Biology

The acridinone scaffold, a tricyclic aromatic system, is a cornerstone in the design of biologically active molecules. Its planar nature allows it to intercalate into the base pairs of DNA, a mechanism that is fundamental to the anticancer activity of many acridinone derivatives. core.ac.uk This interaction can disrupt DNA replication and repair processes in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

Furthermore, the inherent fluorescence of many acridinone compounds makes them valuable tools as probes in biological systems. Their ability to emit light upon excitation allows for the visualization and tracking of various cellular processes and biomolecules.

The versatility of the acridinone scaffold is further enhanced by the relative ease with which it can be chemically modified. The introduction of various substituents at different positions on the tricycle allows for the fine-tuning of its physicochemical properties and biological activities. This has led to the development of a vast library of acridinone derivatives with a wide range of applications.

Current Research Frontiers in Acridinone Chemistry

The exploration of acridinone chemistry continues to push the boundaries of medicinal science. One of the most exciting new frontiers is the targeting of G-quadruplexes. These are four-stranded DNA structures found in telomeres and the promoter regions of oncogenes. The stabilization of these structures by small molecules, including acridinone derivatives, can inhibit the activity of telomerase and downregulate the expression of oncogenes, offering a novel strategy for cancer therapy.

Another burgeoning area of research is the use of acridinone-based compounds in photodynamic therapy (PDT). In PDT, a photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species that can selectively destroy cancer cells. The favorable photophysical properties of certain acridinone derivatives make them promising candidates for this therapeutic modality.

Furthermore, the synthesis of novel acridinone analogues with improved efficacy and reduced toxicity remains a central theme in current research. nih.govarkat-usa.org This includes the development of compounds with enhanced selectivity for cancer cells and the ability to overcome drug resistance mechanisms. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

58658-03-0 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-amino-10-methylacridin-9-one |

InChI |

InChI=1S/C14H12N2O/c1-16-12-5-3-2-4-10(12)14(17)11-8-9(15)6-7-13(11)16/h2-8H,15H2,1H3 |

InChI Key |

YVOMLIYMDAWSJG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 10 Methyl Acridin 9 One and Its Analogues

De Novo Synthesis Strategies for 2-Amino-10-methyl-acridin-9-one

The construction of the fundamental acridone (B373769) tricycle can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more modern and efficient one-pot methodologies.

Multi-step Sequential Synthetic Pathways

The most established method for constructing the acridone core is through a two-step process involving an initial condensation followed by cyclization. The Ullmann condensation reaction is a cornerstone of this approach. wikipedia.orgorganic-chemistry.orgmagtech.com.cn This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an appropriately substituted aniline (B41778) to form an N-phenylanthranilic acid intermediate. wikipedia.orgwikipedia.org For the synthesis of a 2-amino-acridone precursor, this would involve a 4-amino-substituted aniline derivative.

The general sequence is as follows:

Ullmann Condensation: An o-chlorobenzoic acid is condensed with a substituted aniline in the presence of a copper catalyst. acs.org

Cyclization: The resulting N-phenylanthranilic acid is then cyclized under strong acidic conditions, such as with sulfuric acid or polyphosphoric acid, to yield the acridone ring system. acs.orgclockss.org

N-Alkylation: The final step to achieve the target structure involves the alkylation of the nitrogen at the 10-position. This is typically accomplished by treating the acridone with an alkyl halide, such as methyl iodide, in the presence of a base. acs.org

A representative pathway is the reaction of p-toluidine (B81030) and o-chlorobenzoic acid, which, after cyclization, yields 2-methylacridin-9(10H)-one. acs.org Subsequent functionalization would be required to introduce the amino group if not present in the starting aniline.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Condensation | o-chlorobenzoic acid, p-toluidine | Copper catalyst, heat | N-(p-tolyl)anthranilic acid |

| 2. Cyclization | N-(p-tolyl)anthranilic acid | Concentrated H₂SO₄, heat | 2-methylacridin-9(10H)-one |

| 3. N-Methylation | 2-amino-acridin-9-one | Methyl iodide, K₂CO₃, DMF | This compound |

One-pot Reaction Cascade Approaches

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for acridone and related heterocyclic systems. nih.govrsc.orgmdpi.comresearchgate.net These methods combine multiple reaction steps into a single operation without isolating intermediates.

For instance, a one-pot method for preparing 9-aminoacridine (B1665356) derivatives has been reported, which involves reacting a 9-chloroacridine (B74977) or 9-bromoacridine (B1601883) with an amine in a polar aprotic solvent. This approach offers a shorter synthetic route and high yields. Another efficient one-pot synthesis involves the reduction of an aminonaphthoquinone, followed by amide coupling and subsequent atmospheric re-oxidation, demonstrating a streamlined approach to related structures. nih.gov Similarly, microwave-promoted Ullmann condensations in dry media have been shown to efficiently produce fused quinazolinones, a strategy that could be adapted for acridone synthesis. researchgate.net Such cascade or domino reactions significantly enhance synthetic efficiency for creating libraries of complex molecules. nih.gov

Regioselective Annulation Techniques

Regioselectivity is a critical consideration in the synthesis of substituted acridones. Annulation, the formation of a new ring onto an existing one, can be controlled to produce specific isomers. A modular and flexible three-step strategy has been developed for acridone synthesis that relies on a condensation reaction followed by a regioselective annulation. nih.govacs.org

In one example, titanium isopropoxide was used to mediate an intramolecular hydrogen bonding-directed regioselective mono-annulation, successfully constructing the tetracyclic core of acridone natural products like acronycine. nih.govacs.org This strategy highlights how intramolecular forces can be exploited to control the formation of specific isomers. Another approach involves the oxidative demethylation of an ortho-dimethoxyacridone using ceric ammonium (B1175870) nitrate (B79036) (CAN), which regioselectively produces an ortho-quinone that can be further condensed to create fused acridone derivatives. rsc.org These advanced techniques provide precise control over the final molecular architecture, which is essential for synthesizing complex, highly substituted acridones. clockss.org

Functional Group Interconversions and Derivatization

Once the this compound core is synthesized, its functional groups—the amino group at position C-2 and the methyl group at position N-10—can be further modified to create a diverse range of analogues.

Amino Group Functionalization (e.g., Acylation, Nucleophilic Additions)

The amino group at the C-2 position (or at other positions in analogues, notably C-9) is a versatile handle for derivatization. nih.govslideshare.net

Acylation: The amino group can readily undergo acylation with acyl halides or anhydrides to form the corresponding amides. wikipedia.orgyoutube.com This reaction is a common strategy to introduce a variety of substituents. For example, in peptide chemistry, chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions where the amino group is protonated and thus protected from acylation. nih.gov A similar principle can be applied to control the reactivity of aminoacridones. Late-stage C-H acylation of peptides containing tyrosine has also been demonstrated using alcohols as the acyl source, showcasing modern methods for introducing acyl groups. nih.gov

Nucleophilic Additions/Substitutions: The amino group itself is nucleophilic and can participate in various reactions. However, a more common strategy for derivatization involves the nucleophilic substitution of a precursor, such as a 9-chloroacridine, with various amines. nih.govlibretexts.orgchemguide.co.uksavemyexams.comyoutube.com This approach is widely used to install diverse side chains, particularly at the 9-position. nih.gov The reaction of 9-chloroacridines with diamines, for instance, is a key step in the parallel synthesis of libraries of 9-aminoacridine compounds. nih.gov

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride (R-COCl), Base | N-Acyl aminoacridone |

| Nucleophilic Substitution | 9-Chloroacridine, Amine (R-NH₂) | N-Substituted 9-aminoacridine |

| Reductive Amination | 9-Aminoacridine, Aldehyde (R-CHO), Reducing agent | N-Alkyl 9-aminoacridine |

Methyl Group Modifications at N-10 Position

The N-10 position of the acridone ring is crucial for modulating the compound's properties.

N-Alkylation: The introduction of the methyl group, or other alkyl groups, at the N-10 position is a key synthetic step. The nitrogen of the acridone core is weakly basic, often requiring strong bases like KOH or NaH and anhydrous conditions for successful alkylation with alkyl halides. researchgate.net Microwave-assisted, solvent-free N-alkylation using KF on Al₂O₃ as a solid support has been shown to be a highly efficient and high-yielding method. researchgate.netresearchgate.net The choice of solvent can also significantly influence the reaction; polar aprotic solvents like DMF are often preferred over protic solvents which can reduce reactivity through hydrogen bonding. tandfonline.com A variety of N-10 substituted 2-methylacridone derivatives have been synthesized using these alkylation strategies. acs.orgnih.gov

N-Demethylation: The removal of the N-methyl group is a more challenging but synthetically valuable transformation, allowing for subsequent re-alkylation with different functional groups. nih.gov Several chemical methods exist for N-demethylation of tertiary amines and alkaloids.

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (BrCN) to cleave the N-methyl group, forming a cyanamide (B42294) intermediate that is subsequently hydrolyzed to the secondary amine. nih.gov

Chloroformate Reagents: Reagents like α-chloroethyl chloroformate can selectively N-demethylate tertiary amines. The reaction forms a carbamate (B1207046) intermediate which is then easily hydrolyzed to yield the secondary amine. nih.gov

Biocatalysis: Whole-cell catalysis, for example using fungi like Aspergillus terreus, has been shown to effectively perform N-demethylation of N,N-dimethylanilines under mild conditions. srce.hr

Photochemical Methods: In the presence of a photosensitizing agent, UV light, and oxygen, tertiary amines can undergo photo-induced N-demethylation. researchgate.net

Metabolic Pathways: In biological systems, enzymes like cytochrome P450 catalyze N-demethylation through an N-methylhydroxylation step, followed by the decomposition of the N-(hydroxymethyl) intermediate. nih.govmdpi.com

These demethylation techniques open up pathways to diversify the substituent at the N-10 position, starting from the 10-methyl-acridin-9-one scaffold.

Introduction of Various Substituents on the Acridinone (B8587238) Core

The functionalization of the this compound nucleus is a critical step in the generation of new chemical entities with tailored biological activities. This is achieved by introducing a variety of substituents at different positions on the acridinone ring system, thereby modulating the electronic, steric, and lipophilic properties of the molecule.

Halogenation and Nitration Studies

The introduction of halogen atoms and nitro groups onto the acridinone scaffold can significantly influence the molecule's reactivity and biological profile. While direct halogenation or nitration of this compound is not extensively documented in readily available literature, related transformations on similar acridone structures provide insight into potential synthetic routes.

Nitration of acridone derivatives has been achieved using standard nitrating agents. For instance, the nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester with nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid yields the corresponding nitro derivative. nih.gov This method could potentially be adapted for the nitration of the this compound core, likely requiring careful control of reaction conditions to manage the directing effects of the amino and methyl groups. Additionally, the synthesis of various nitro-substituted 9-anilinoacridines has been reported through the reaction of 9-aminoacridine with substituted nitrobenzenes, indicating another pathway to introduce nitro functionalities to the broader acridine (B1665455) framework. mdpi.com A patent also describes the preparation of basic nitro derivatives of 9-aminoacridine, which involves the reaction of nitro-9-chloracridine with amines. reactome.org

Regarding halogenation, the synthesis of N-(2,4-dinitro-5-fluorophenyl)acridin-9-amine from 1,3-difluoro-4,6-dinitrobenzene and 9-aminoacridine demonstrates a method for introducing a halogenated and nitrated aryl substituent onto the acridine core. mdpi.com While not a direct halogenation of the acridinone ring itself, it represents a valid strategy for incorporating halogens into the final molecule.

Incorporation of Diverse Heterocyclic Moieties (e.g., Oxadiazoles, Triazoles, Thiazolidinones, Benzothiazoles)

The fusion or attachment of heterocyclic rings to the acridinone scaffold is a widely employed strategy to create hybrid molecules with potentially enhanced or novel biological activities.

Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the reaction of acyl hydrazides with N-protected α-amino acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl3), under either thermal or microwave conditions. researchgate.net This methodology could be adapted to link an oxadiazole moiety to the this compound core, for instance, by first derivatizing the amino group to an acyl hydrazide. Another approach involves the iodine-mediated oxidative C-O bond formation from aldehydes and semicarbazide (B1199961) to furnish 2-amino-substituted 1,3,4-oxadiazoles. nih.gov

Triazoles: A series of novel acridone-1,2,3-triazole derivatives has been synthesized using a microwave-assisted, copper-catalyzed 1,3-dipolar cycloaddition reaction between 10-(prop-2-yn-1-yl)acridone derivatives and aromatic azides. wikipedia.orgyoutube.com This "click chemistry" approach offers high yields and reduced reaction times. wikipedia.org To apply this to this compound, the amino group would first need to be functionalized with a terminal alkyne.

Thiazolidinones: Thiazolidin-4-ones can be synthesized through a one-pot multicomponent reaction involving an amine, an aldehyde, and mercaptoacetic acid, often catalyzed by acids like p-toluenesulfonic acid (PTSA) or Lewis acids. nih.gov The 2-amino group of this compound could serve as the amine component in such a reaction, allowing for the direct attachment of a thiazolidinone ring. Another strategy involves the reaction of a Schiff base with thioglycolic acid. nih.gov

Benzothiazoles: (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have been synthesized via an Ullman reaction. organic-chemistry.orgresearchgate.net This suggests that the 2-amino group of this compound could be coupled with a suitable 2-halo-benzothiazole derivative to generate the desired hybrid molecule. Furthermore, the synthesis of various biologically active 2-aminobenzothiazole (B30445) derivatives has been extensively reviewed, providing a toolbox of reactions that could be applied to the acridinone scaffold. nih.govnih.govresearchgate.net For example, the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by reaction with various amines, yields amide derivatives. researchgate.net

Conjugation Chemistry with Biologically Relevant Scaffolds

To enhance target specificity and therapeutic efficacy, the this compound scaffold can be conjugated with various biologically relevant molecules, such as amino acids, peptides, and nucleosides.

Amino Acids and Peptides: The conjugation of acridine derivatives with amino acids is a well-established approach. For instance, a series of novel 9(10H)-acridinone derivatives with terminal amino substituents at the C2 position, which can be considered amino acid mimics, have been synthesized and shown to possess potent DNA binding and antiproliferative activity. researchgate.netnih.gov Solid-phase synthesis has been employed to create 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides, demonstrating a viable strategy for linking peptide chains to heterocyclic systems that could be adapted for acridinones. mdpi.com Xenobiotics containing a carboxylic group can be conjugated with the amino group of amino acids like glycine, taurine, and glutamine. reactome.org This suggests that the 2-amino group of the acridinone could be acylated with a protected amino acid, followed by deprotection and further peptide chain elongation. A patent describes the synthesis of 9-aminoacridine derivatives where an aryl radical is substituted with a residue of an amino acid or a peptide. google.com

Nucleosides: The modification of RNA and DNA sequences can be achieved through the conjugation of 2'-O- or 5'-O-aminooxymethylated nucleosides with functional groups. nih.gov This strategy could potentially be used to link the this compound scaffold to a nucleoside, creating a conjugate with potential applications in nucleic acid targeting.

Advanced Synthetic Techniques in Acridinone Chemistry (e.g., Heck Cross-coupling, Ullmann Reaction Variations)

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and these have been applied to the synthesis of acridinone derivatives.

Heck Cross-coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile method for C-C bond formation. youtube.comorganic-chemistry.orgwikipedia.org To utilize this reaction for the functionalization of this compound, a halogen atom would first need to be introduced onto the acridinone ring. The resulting halo-acridinone could then be coupled with a variety of alkenes to introduce new substituents. The reaction is known to be highly stereoselective and tolerant of a wide range of functional groups. organic-chemistry.org The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org

Ullmann Reaction Variations: The Ullmann reaction, which traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl, has evolved into a versatile method for forming C-N, C-O, and C-S bonds. wikipedia.org Modern variations often use catalytic amounts of copper and employ ligands, such as amino acids, to facilitate the reaction under milder conditions. researchgate.netnih.gov The synthesis of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives via an Ullman reaction is a prime example of its application in this field. organic-chemistry.orgresearchgate.net Microwave-assisted copper(0)-catalyzed Ullmann coupling reactions have also been developed for the synthesis of amino-substituted aromatic compounds, offering a rapid and efficient method. nih.gov The classical Jourdan-Ullmann coupling is a key step in the synthesis of N-phenylanthranilic acid derivatives, which are precursors to acridin-9-ones. organic-chemistry.org

Spectroscopic and Advanced Characterization of Acridinone Structures in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2-Amino-10-methyl-acridin-9-one, a combination of one-dimensional and multidimensional NMR techniques would be required for full structural confirmation and analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, one would expect to observe distinct signals for the N-methyl group, the amino group protons, and the aromatic protons on the acridinone (B8587238) core.

N-Methyl Protons: A characteristic singlet, typically appearing in the range of 3.5-4.0 ppm, would be expected for the three protons of the methyl group attached to the nitrogen at position 10.

Amino Protons: A broad singlet corresponding to the two protons of the amino group at position 2 would likely be observed. Its chemical shift would be sensitive to solvent and concentration.

Aromatic Protons: The six protons on the fused aromatic rings would appear as a series of doublets and triplets in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern, with the electron-donating amino group at C2, would influence the chemical shifts, generally causing an upfield shift (to lower ppm values) for nearby protons, particularly H1 and H3, compared to the unsubstituted acridinone.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon (C9): A key signal for the acridinone structure is the carbonyl carbon (C9), which is expected to resonate at a significantly downfield chemical shift, typically in the range of 175-185 ppm. Studies on similar acridinone molecules have confirmed this characteristic resonance. researchgate.net

N-Methyl Carbon: The carbon of the N-methyl group would appear as a signal in the aliphatic region, likely around 30-35 ppm.

Aromatic Carbons: The twelve carbons of the acridinone core would produce signals in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the amino group (C2) would be shifted upfield due to the electron-donating effect, while the carbons ortho and para to the carbonyl group would be shifted downfield.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.7 | ~33 |

| NH₂ | Broad, variable | - |

| C1 | ~7.8 (d) | ~115 |

| C2 | - | ~150 |

| C3 | ~6.8 (dd) | ~110 |

| C4 | ~7.5 (d) | ~135 |

| C4a | - | ~142 |

| C5 | ~7.3 (t) | ~122 |

| C6 | ~7.7 (d) | ~127 |

| C7 | ~7.4 (t) | ~123 |

| C8 | ~8.2 (d) | ~120 |

| C8a | - | ~140 |

| C9 | - | ~180 |

| C9a | - | ~121 |

| C10a | - | ~125 |

| Note: This table is predictive and based on general principles and data from related compounds. Actual experimental values may vary. "d" denotes doublet, "dd" denotes doublet of doublets, "t" denotes triplet. |

Multidimensional NMR Techniques (e.g., COSY, INEPT, NOE) for Stereochemical and Conformational Analysis

To unambiguously assign the proton and carbon signals, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons, helping to trace the connectivity of the aromatic protons on each ring. For instance, it would show a correlation between H5 and H6, H6 and H7, and H7 and H8.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments detect through-space interactions between protons that are close to each other. For this compound, an NOE would be expected between the N-methyl protons and the proton at the C1 position, providing definitive proof of their spatial proximity and confirming the placement of the methyl group.

Ligand-observed NMR for Intermolecular Interactions

Ligand-observed NMR techniques are used to study the binding of a small molecule (ligand) to a larger macromolecule, such as a protein or DNA. Acridinone derivatives are known to intercalate into DNA. researchgate.net If this compound were studied for its binding properties, techniques like saturation transfer difference (STD) NMR or WaterLOGSY could be employed. In these experiments, selective saturation of the macromolecule's protons is transferred to the protons of the bound ligand via spin diffusion. By observing the ¹H NMR spectrum of the ligand, one can identify which parts of the molecule are in close contact with the receptor, providing valuable information about the binding mode and epitope mapping.

Electronic Absorption and Fluorescence Spectroscopy

The electronic properties of this compound are dictated by the extended π-conjugated system of the acridinone core, which is further modulated by the amino substituent.

UV-Visible Spectroscopy for Electronic Transition Studies

The UV-Visible absorption spectrum of acridinone derivatives typically shows characteristic bands corresponding to π-π* transitions within the aromatic system. researchgate.net For this compound, the spectrum is expected to display:

High-Energy Bands: Intense absorption bands in the UV region (below 300 nm).

Low-Energy Band: A characteristic, strong absorption band at longer wavelengths, likely in the range of 380-420 nm. researchgate.net This band is responsible for the yellow color of many acridone (B373769) compounds and is sensitive to the electronic nature of substituents. The presence of the electron-donating amino group at C2 is expected to cause a bathochromic (red) shift of this absorption maximum compared to the unsubstituted 10-methyl-acridin-9-one. The solvent environment can also influence the position of these peaks.

| Transition Type | Expected λmax (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π-π | < 300 | High |

| π-π (ICT) | 380 - 420 | High |

| Note: This table is predictive. ICT refers to Intramolecular Charge Transfer, a character often enhanced by the amino substituent. |

Fluorescence Emission Spectroscopy for Photophysical Properties

Acridone derivatives are known for their fluorescent properties. researchgate.net The 2-aminoacridone (B130535) chromophore, in particular, is a useful fluorophore. nsf.gov

Emission Wavelength: Upon excitation at its absorption maximum (e.g., ~400 nm), this compound is expected to exhibit strong fluorescence emission. The emission maximum would be at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift), likely in the blue-green region of the visible spectrum (~430-480 nm).

Quantum Yield and Lifetime: The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state, are key photophysical parameters. The structure of the acridone core generally leads to high quantum yields and long lifetimes. nsf.gov These properties are often sensitive to the polarity of the solvent, with changes indicating different interactions or structural conformations in the ground and excited states. rsc.org The N-methylation at position 10 locks the molecule in the acridinone tautomeric form, which is typically the more fluorescent species compared to its 9-hydroxyacridine tautomer. researchgate.net

| Photophysical Parameter | Expected Value/Range |

| Excitation λmax (nm) | 380 - 420 |

| Emission λmax (nm) | 430 - 480 |

| Stokes Shift (nm) | ~40 - 60 |

| Fluorescence Quantum Yield (Φf) | Potentially high (e.g., > 0.5) |

| Fluorescence Lifetime (τf) | Several nanoseconds (e.g., 10-15 ns) |

| Note: This table is predictive and based on data from structurally similar fluorescent acridone derivatives. |

Applications in Fluorescent Probe Design and Characterization

The inherent photophysical properties of the acridinone scaffold, including excellent photostability and a rigid planar structure, make it an ideal fluorophore for the development of fluorescent probes. nih.gov These probes are designed to detect and quantify specific analytes in biological and environmental systems through changes in their fluorescence signals.

Acridinone derivatives have been successfully engineered into "turn-on" or "turn-off" fluorescent sensors for a variety of targets. For instance, by incorporating a 7,8-diamino functionality, researchers have developed an acridone-based probe for nitric oxide (NO). mdpi.com The probe exhibits a fivefold increase in fluorescence intensity upon reaction with NO, enabling the detection of this important signaling molecule in living cells. mdpi.com The design often involves conjugating the acridinone fluorophore with a recognition moiety that selectively interacts with the analyte. This interaction triggers a change in the electronic properties of the fluorophore, modulating its fluorescence through mechanisms like photoinduced electron transfer (PET). mdpi.com

Similarly, acridinone derivatives have been functionalized to create probes for metal ions like Fe³⁺ and for biomacromolecules such as DNA. nih.govnih.gov A probe built on a coumarin-acridone skeleton demonstrated high selectivity and sensitivity for Fe³⁺, showing a distinct fluorescence response that allows for its detection under physiological conditions. nih.gov For DNA sensing, acridine (B1665455) derivatives can act as intercalating agents, where their fluorescence is quenched upon binding, with the change in intensity being proportional to the DNA concentration. nih.gov The amino group at the 2-position of the acridinone ring is a key site for modification, allowing for the attachment of various side chains to tune the probe's selectivity and photophysical characteristics. google.comnih.gov

Table 1: Examples of Acridinone-Based Fluorescent Probes and Their Characteristics

| Probe Derivative | Analyte | Sensing Mechanism | Excitation (λex) / Emission (λem) | Key Finding | Reference |

|---|---|---|---|---|---|

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | Nitric Oxide (NO) | Fluorescence "turn-on" | Not Specified | Fivefold increase in fluorescence upon trapping NO. | mdpi.com |

| Coumarin-Acridone Hybrid (Probe S) | Fe³⁺ | Fluorescence quenching | ~350 nm / 420 or 436 nm | High selectivity and sensitivity with a detection limit of 1.77 µM. | nih.gov |

| N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-α-alanine | DNA | Fluorescence quenching | 260 nm / 451 nm | Quenched fluorescence is proportional to DNA concentration. | nih.gov |

| N-Arylamino-substituted acridizinium derivatives | DNA and Proteins | Fluorescence "light-up" | Not Specified | Fluorescence increases 10- to 50-fold upon binding to DNA or BSA. | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Analysis

For acridinone structures, IR and Raman spectra reveal characteristic bands corresponding to the vibrations of the tricyclic core and its substituents. The analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), which help in the precise assignment of vibrational modes. researchgate.netresearchgate.net

Key vibrational modes for the acridinone skeleton include:

C=O Stretching: The carbonyl group (C=O) of the acridinone ring gives rise to a strong, characteristic absorption band in the IR spectrum, typically in the region of 1610-1640 cm⁻¹. researchgate.net Its exact position is sensitive to substituents and intermolecular interactions like hydrogen bonding.

Aromatic C=C and C-H Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are observed at higher wavenumbers, generally above 3000 cm⁻¹. mdpi.com

C-N-C Vibrations: The vibrations involving the heterocyclic nitrogen atom are crucial for characterizing the acridinone core. These C-N stretching and bending modes are typically found in the 1200-1350 cm⁻¹ range. nih.gov

For this compound, the substituents introduce additional vibrational signatures:

N-H Vibrations: The amino (-NH₂) group at the 2-position will exhibit N-H stretching vibrations, usually appearing as one or two bands in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹.

C-H Vibrations: The methyl (-CH₃) group attached to the nitrogen at position 10 will show characteristic symmetric and asymmetric C-H stretching modes around 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

Table 2: Selected Vibrational Frequencies for Acridone

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| ν(NH) | 3447 | 3287 | 3285 | researchgate.net |

| ν(C=O) | 1644 | 1626 | 1630 | researchgate.net |

| Ring Vibrations | 1609, 1589 | 1601, 1587 | 1603, 1591 | researchgate.net |

| δ(NH) + Ring | 1522 | 1530 | 1532 | researchgate.net |

| Ring Vibrations | 1320, 1279 | 1327, 1275 | 1328, 1277 | researchgate.net |

ν = stretching, δ = in-plane bending. Data is for the parent compound acridone, which forms hydrogen-bonded dimers.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. wikipedia.org In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The acridinone ring system is relatively stable, resulting in a prominent molecular ion peak in the mass spectrum, which directly confirms the molecular weight. researchgate.net The fragmentation of acridone derivatives is highly dependent on the nature and position of substituents, making mass spectrometry a valuable tool for structure elucidation. researchgate.net

For this compound (C₁₄H₁₂N₂O, Molecular Weight: 224.26 g/mol ), the expected fragmentation pattern would involve:

Molecular Ion Peak (M⁺˙): A strong peak at m/z = 224.

Loss of CO: A characteristic fragmentation pathway for acridinones is the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion, leading to a significant fragment ion at m/z = 196. nist.gov

Loss of Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (˙CH₃, 15 Da), producing an ion at m/z = 209.

Further Fragmentation: Subsequent fragmentations, such as the loss of HCN (27 Da) from the amino-containing fragments, can also occur.

Table 3: Electron Ionization Mass Spectrum Data for Acridone

| m/z | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 195 | 100.0 | [M]⁺ (Molecular Ion) | nist.gov |

| 167 | 58.9 | [M-CO]⁺ | nist.gov |

| 166 | 22.1 | [M-CO-H]⁺ | nist.gov |

| 140 | 16.8 | [C₁₁H₈]⁺ or [M-CO-HCN]⁺ | nist.gov |

| 139 | 31.1 | [C₁₁H₇]⁺ | nist.gov |

Data for the parent compound acridone (C₁₃H₉NO, MW=195.22). nist.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's properties and behavior.

Studies on acridine and its derivatives have shown that the tricyclic ring system is nearly planar. wikipedia.orgnih.gov For this compound, the crystal structure would be expected to feature a largely planar acridinone core. The planarity is crucial for the effective π-π stacking interactions that often govern the packing of such aromatic molecules in the solid state.

Table 4: Example Crystal Structure Data for an Acridine Derivative

| Parameter | Value |

|---|---|

| Compound | N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide (B32628) monohydrate |

| Formula | C₂₁H₂₅N₃O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6536(6) |

| b (Å) | 11.027(1) |

| c (Å) | 12.6899(11) |

| α (°) | 66.863(2) |

| β (°) | 80.598(2) |

| γ (°) | 71.772(2) |

| Reference | researchgate.net |

Electrochemical Studies of Acridinone Redox Properties

Electrochemical studies, particularly using techniques like cyclic voltammetry (CV), are vital for understanding the redox behavior of acridinone derivatives. nih.gov The ability of these molecules to accept or donate electrons is fundamental to many of their biological activities and applications, such as in anticancer agents and redox-sensitive probes. nih.govnih.gov

The acridine core is electroactive and can undergo both oxidation and reduction processes. nih.gov The redox potentials at which these events occur are highly sensitive to the electronic properties of the substituents on the acridinone ring. Electron-donating groups (EDGs) facilitate oxidation (lower the oxidation potential), while electron-withdrawing groups (EWGs) make oxidation more difficult (raise the oxidation potential). nih.gov

Table 5: Redox Potentials for Selected 9-Anilinoacridine Derivatives

| Derivative (Substituent at 1'-position) | E₁/₂ (V vs. Ag/AgCl) | Key Feature | Reference |

|---|---|---|---|

| Amsacrine (1'-NHSO₂Me) | +0.66 | Clinical antileukemic drug. | nih.gov |

| 1'-NH₂ | +0.41 | Strong electron-donating group facilitates oxidation. | nih.gov |

| 1'-NHMe | +0.35 | Increased electron-donating ability compared to -NH₂. | nih.gov |

| 1'-NMe₂ | +0.28 | Strongest electron-donating group in the series, lowest potential. | nih.gov |

E₁/₂ represents the half-wave potential for the first oxidation step. Data from a related class of compounds illustrates the strong effect of amine substituents on redox properties.

Computational and Theoretical Studies on 2 Amino 10 Methyl Acridin 9 One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic distribution and energy of molecules, which fundamentally govern their chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For acridone (B373769) derivatives, DFT calculations are crucial for determining molecular geometries, the spatial distribution of frontier molecular orbitals (FMOs), and their corresponding energy levels. rsc.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For analogues of 2-Amino-10-methyl-acridin-9-one, DFT studies have shown that substituents can significantly influence these electronic parameters. For example, the introduction of carbazole (B46965) or phenoxazine (B87303) donors to an acridone acceptor core can modulate ionization potentials and electron affinities. rsc.orgrsc.org These calculations provide excellent agreement with experimental results from electrochemistry and ultraviolet photoelectron spectroscopy (UPS). rsc.orgrsc.org An analysis of bond orders and bond dissociation energies can also offer insights into the stability of specific bonds within the molecule, such as the C9-N bond in aminoacridines, which is relevant to their potential for hydrolysis. researchgate.net

Table 1: Representative Electronic Properties Calculated by DFT for an Acridone Analogue (Note: The following data is illustrative for a related compound, as specific values for this compound are not publicly available. The data structure is based on findings for similar molecules. nih.gov)

| Calculated Parameter | Value |

| E HOMO (eV) | -5.31 |

| E LUMO (eV) | -0.27 |

| Energy Gap ΔE (eV) | 5.04 |

| Ionization Potential, I (eV) | 5.31 |

| Electron Affinity, A (eV) | 0.27 |

| Dipole Moment, μ (Debye) | 6.77 |

| Electronegativity, χ | 2.79 |

| Hardness, η | 2.52 |

Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), are particularly useful for studying subtle energetic differences between molecular forms, such as tautomers and isomers. cuni.czrsc.org

For this compound, a key consideration is the potential for amino-imino tautomerism, a phenomenon observed in many 9-aminoacridine (B1665356) derivatives. researchgate.net The compound can exist in the amino form (this compound) or the imino tautomer (2-imino-10-methyl-2,3-dihydroacridin-9-one). Ab initio calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents. researchgate.netnih.gov Studies on related systems have shown that electronegative substituents on the exocyclic nitrogen tend to favor the imino form. researchgate.net The calculations can also determine the energy barriers for proton transfer between the tautomeric forms, indicating the likelihood of their interconversion. nih.gov The presence of water molecules can significantly lower this barrier, facilitating the tautomerization process. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable property for predicting and understanding how a molecule will interact with other species. uni-muenchen.de An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.demdpi.com

Different colors on an MEP map represent varying potential values. Typically, red regions indicate the most negative potential, corresponding to electron-rich areas that are attractive to electrophiles or positive charges (e.g., protons). youtube.com Blue regions indicate the most positive potential, representing electron-poor areas that are susceptible to nucleophilic attack. youtube.com Green and yellow areas represent intermediate or near-zero potential. youtube.com

For this compound, an MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom of the acridone core, highlighting its role as a hydrogen bond acceptor. The nitrogen of the amino group would also be an electron-rich site. researchgate.net In contrast, the hydrogen atoms of the amino group and certain regions of the aromatic rings would exhibit positive potential (blue). researchgate.netresearchgate.net This mapping helps to predict sites for intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition by biological targets. mdpi.com

Molecular Modeling and Simulation

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its behavior in a more complex environment, such as its interaction with a large biomolecule.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of its biological target.

For acridone analogues, a primary biological target is DNA topoisomerase, an enzyme involved in controlling DNA topology. nih.gov Docking studies have been performed on acridine (B1665455) derivatives to elucidate their binding mechanism with human topoisomerase II in complex with DNA. nih.gov These simulations can reveal key intermolecular interactions, such as:

Intercalation: The planar acridone ring system can insert itself between DNA base pairs (e.g., guanine (B1146940) and cytosine). nih.gov

Hydrogen Bonding: The amino group and carbonyl oxygen of the acridone core can form hydrogen bonds with specific DNA bases or amino acid residues in the enzyme's active site. nih.gov

π-π Stacking: The aromatic rings of the acridone can engage in π-π stacking interactions with DNA bases, further stabilizing the complex. nih.gov

Other studies have used docking to investigate the binding of 9-aminoacridines to proteins like FoxP3, identifying key interactions that stabilize the ligand in the binding site. nih.gov By predicting these interactions for this compound, docking can guide the design of more potent and selective analogues.

Table 2: Potential Interactions of this compound with a Biological Target (e.g., Topoisomerase-DNA Complex) Predicted by Molecular Docking (Note: This table is a hypothetical representation based on findings for similar acridine compounds. nih.gov)

| Functional Group of Ligand | Potential Interacting Partner (Receptor) | Type of Interaction |

| Acridone Aromatic Rings | DNA Base Pairs (e.g., Guanine, Cytosine) | Intercalation, π-π Stacking |

| Carbonyl Oxygen (C=O) | Amino Acid Residue (e.g., Lysine) | Hydrogen Bond |

| Amino Group (-NH₂) | DNA Phosphate Backbone | Hydrogen Bond, Electrostatic |

| Methyl Group (-CH₃) | Hydrophobic Pocket in Protein | van der Waals Interaction |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the trajectory of atoms and molecules over time. rsc.org This method allows researchers to study the conformational flexibility of a ligand and the stability of its interactions with a receptor. researchgate.net

Following a molecular docking study, MD simulations are often run to validate the predicted binding pose and assess the stability of the ligand-receptor complex. For instance, a 200-nanosecond MD simulation of an acridine derivative docked into topoisomerase IIB showed how the ligand's position is stabilized by interactions with both the DNA and protein residues over time. nih.gov

MD simulations can also be used to study the conformational changes in DNA upon intercalation of an acridone derivative. nih.gov Such simulations have been used to analyze the physical basis for the "neighbor-exclusion principle," which states that intercalating drugs can typically only bind at every other base-pair site. nih.gov For this compound, MD simulations would be invaluable for understanding its conformational sampling in solution and for observing the dynamic nature of its interactions within a biological binding pocket, providing a more complete picture of its mechanism of action. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a important part of computational drug design that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For acridinone (B8587238) derivatives, which are recognized for a wide spectrum of biological activities including anticancer and antiviral properties, QSAR methodologies have been instrumental in understanding the structural requirements for their therapeutic effects. nih.govscirp.orgscirp.org These studies involve the use of statistical methods like multiple regression analysis to model the relationship between molecular descriptors and the biological activity of the compounds, such as their antitumor capabilities. nih.gov

Development of 2D and 3D QSAR Models (e.g., Topomer CoMFA)

The development of both two-dimensional (2D) and three-dimensional (3D) QSAR models has been crucial in elucidating the structure-activity relationships of acridinone analogues. 3D-QSAR, in particular, analyzes the correlation between the biological activity of molecules and their 3D molecular fields, such as steric and electrostatic fields. drugdesign.org

A notable 3D-QSAR approach applied to acridinone derivatives is Topomer Comparative Molecular Field Analysis (Topomer CoMFA). scirp.orgscirp.org This technique automatically generates a 3D-QSAR model to predict the biological activity of compounds. scirp.org In one study, Topomer CoMFA was employed to optimize the potency of 15 biologically active acridone derivatives. The 3D structures of these compounds were fragmented into acyclic R groups to create a common scaffold for the training set. scirp.org The resulting model demonstrated statistical significance, indicating its predictive capability. scirp.org

The analysis yielded a cross-validated coefficient (q²) of 0.56 and a conventional coefficient (r²) of 0.82 with three components, signifying a robust model. scirp.org These statistical values are crucial indicators of the model's predictive power.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.56 | Indicates the predictive ability of the model. A value > 0.5 is generally considered good. |

| r² (Non-cross-validated r²) | 0.82 | Represents the goodness of fit of the model to the training data. |

| Standard Error of Estimate (q² stderr) | 0.37 | Measures the deviation of the predicted values from the experimental values in the cross-validation. |

| Standard Error of Estimate (r² stderr) | 0.24 | Measures the deviation of the predicted values from the experimental values for the training set. |

| Number of Components | 3 | The optimal number of principal components used to build the model. |

Table 1: Statistical results of a Topomer CoMFA model for acridone derivatives. scirp.org

Another 3D-QSAR method, Comparative Molecular Similarity Indices Analysis (CoMSIA), has also been successfully applied to acridone derivatives. A predictive CoMSIA model was developed for acridone and anthraquinone (B42736) derivatives that act as telomerase inhibitors by targeting G-quadruplex DNA. nih.gov This model also showed significant predictive power with a correlation coefficient (r²) of 0.721, further aiding in the understanding of the structural basis for their activity. nih.gov

Predictive Modeling for Design and Optimization of Acridinone Analogues

A key application of QSAR models is the predictive modeling for the design and optimization of novel analogues with enhanced biological activity. slideshare.netcas.org Once a statistically significant QSAR model is established, it can be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological testing. scirp.orgscirp.org

The 3D-QSAR models generate contour maps that visually represent the regions around the molecule where specific structural modifications are likely to influence biological activity. scirp.org For instance, in the Topomer CoMFA study on acridone derivatives, the resulting steric contour map showed large green contours around certain positions, indicating that the presence of bulkier substituents in these areas should enhance biological activity. scirp.org Conversely, the electrostatic contour maps highlight regions where negative or positive charges are favored for increased activity. scirp.org

This predictive capability has been directly applied to the rational design of new acridinone analogues. The insights gained from the Topomer CoMFA study were utilized to design ten novel derivatives for future investigation. scirp.orgscirp.org Similarly, the understanding derived from QSAR models for acridone-based telomerase inhibitors and STING receptor agonists has guided the optimization of these ligands. nih.govnih.gov For example, inspired by the structure and function of existing agonists, new acridone analogues were rationally designed and synthesized to enhance their sensitivity for the human STING receptor. nih.gov

Mechanistic Research on Molecular and Cellular Interactions in Vitro

DNA Interaction Studies

Acridine (B1665455) derivatives are well-known for their ability to interact with DNA, and 2-Amino-10-methyl-acridin-9-one is no exception. Research has focused on elucidating the specific nature of these interactions, from its binding mechanisms to its effects on DNA structure and function.

Intercalative Binding Mechanisms with Double-Stranded DNA

The planar structure of the acridine ring system is a key feature that allows it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. This mode of binding is a hallmark of many acridine derivatives and is a primary mechanism of their interaction with DNA. nih.gov The insertion of the acridine chromophore into the DNA helix can lead to a variety of cellular consequences by disrupting normal DNA processes.

Sequence Selectivity and Groove Specificity of DNA Binding

Studies on related 9-aminoacridine (B1665356) compounds have shown a preference for certain DNA sequences. While some acridine-based molecules show a preference for intercalating at 5'-pyrimidine-purine-3' steps, others, particularly when complexed with platinum, exhibit a shift in selectivity towards single guanine (B1146940) bases, especially within 5'-GA and 5'-CG sequences. nih.govnih.gov The substituents on the acridine ring can influence this sequence preference. Furthermore, the side chains of intercalating molecules play a crucial role in determining whether they will bind in the major or minor groove of the DNA. nih.govbeilstein-journals.org While classical intercalators often favor the major groove, some acridine derivatives have been found to interact with the minor groove. nih.govbeilstein-journals.org

Effects on DNA Topology and Conformation (e.g., Supercoiled DNA Unwinding)

The intercalation of acridine derivatives into DNA can induce significant conformational changes. One of the notable effects is the unwinding of supercoiled DNA. This alteration of DNA topology can interfere with essential cellular processes like replication and transcription. nih.gov Studies on various 9-aminoacridine derivatives have demonstrated their ability to unwind supercoiled plasmid DNA, and this effect can be quantified to compare the potency of different compounds. nih.govnih.gov This unwinding is a direct consequence of the physical insertion of the planar acridine ring between the DNA base pairs, which locally straightens and lengthens the DNA helix.

G-quadruplex DNA Stabilization Properties

In addition to double-stranded DNA, acridine derivatives have been shown to interact with and stabilize G-quadruplex structures. nih.gov These are four-stranded DNA structures formed in guanine-rich sequences, such as those found in telomeres and gene promoter regions. nih.gov The stabilization of G-quadruplexes by small molecules is an area of significant interest as it can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells. nih.gov The planar aromatic surface of the acridine ring can stack on the G-tetrads, the hallmark of the G-quadruplex structure, thereby enhancing its stability. nih.govnih.gov

Modulation of DNA Methyltransferase 1 (DNMT1) Activity

DNA methylation is a critical epigenetic modification that regulates gene expression, and DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining methylation patterns during cell division. wikipedia.orgnih.gov Some acridine derivatives have been identified as inhibitors of DNMT1. nih.gov By binding to DNA, these compounds can interfere with the access of DNMT1 to its substrate, leading to a reduction in DNA methylation. nih.gov This can result in the re-activation of silenced tumor suppressor genes. The ability to modulate DNMT1 activity represents another layer of the biological effects of acridine compounds.

Enzyme Modulation and Inhibition Profiling

Beyond direct DNA interactions, this compound and related compounds can also modulate the activity of various enzymes that interact with DNA.

| Enzyme | Effect of Acridine Derivatives | Research Focus |

| Topoisomerases | Inhibition | Acridine derivatives, such as amsacrine, are known to be potent inhibitors of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, transcription, and recombination. nih.govnih.gov They can also inhibit topoisomerase I. nih.gov This inhibition is often linked to the stabilization of a cleavage complex, where the enzyme is trapped on the DNA, leading to DNA strand breaks. |

| Telomerase | Inhibition | By stabilizing G-quadruplex structures in telomeric DNA, acridine derivatives can indirectly inhibit the activity of telomerase. nih.gov This enzyme is responsible for maintaining the length of telomeres, and its inhibition can lead to cellular senescence and apoptosis. |

| DNA Methyltransferase 1 (DNMT1) | Inhibition | As mentioned previously, acridine compounds can inhibit DNMT1, likely by blocking the enzyme's access to its DNA substrate. nih.govnih.gov This leads to a decrease in DNA methylation and can alter gene expression patterns. |

| FoxP3 | Interference with DNA-binding | Certain 9-amino-acridines have been shown to interfere with the DNA-binding activity of the transcription factor FoxP3, which is crucial for the function of regulatory T cells. nih.gov This interference can modulate immune responses. |

Topoisomerase I and II Inhibition Mechanisms

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. wikipedia.org Topoisomerase inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA breaks and cell death, or as catalytic inhibitors, which interfere with the enzymatic activity without causing DNA damage. wikipedia.orgembopress.org

Acridine derivatives have been a focus of research for their potential as topoisomerase inhibitors. nih.gov While specific studies on this compound's direct interaction with topoisomerases are not extensively detailed in the provided results, the broader class of acridine compounds shows significant activity. For instance, certain anthracenyl-amino acid conjugates, which share structural similarities, have been shown to be potent catalytic inhibitors of topoisomerase II. nih.gov Some of these compounds inhibit the enzyme without stabilizing the cleavable complex. nih.gov One particular compound, NU/ICRF 505, a tyrosine conjugate, was found to stabilize the topoisomerase I cleavable complex. nih.gov Modifications to this compound highlighted the specific structural requirements for this interaction. nih.gov

The mechanism of inhibition can vary, with some compounds acting as intercalating agents that insert themselves between DNA base pairs, while others are non-intercalating. wikipedia.orgnih.gov Molecular modeling studies suggest that even small changes in the substituents of these molecules can lead to significant conformational alterations, affecting their inhibitory activity on both topoisomerase I and II. nih.gov

Telomerase Activity Modulation

Telomerase is a ribonucleoprotein complex that plays a critical role in maintaining telomere length, which is essential for cellular immortality, a hallmark of cancer cells. nih.gov Trisubstituted acridines have been synthesized with the specific aim of targeting telomeric DNA and inducing the formation of G-quadruplex structures, which can inhibit telomerase activity. nih.gov While direct evidence for this compound's effect on telomerase is not explicitly available in the search results, the general strategy of using acridine derivatives to target telomerase is an active area of research.

Protein Kinase Inhibition Studies

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes by phosphorylating other proteins. Their dysregulation is often implicated in diseases like cancer. Aminoacridines have been identified as potent inhibitors of protein kinase C (PKC), a key signaling enzyme. nih.gov

Inhibition of PKC by acridine derivatives like acridine orange and acridine yellow G appears to be complex, affecting both the catalytic and regulatory domains of the enzyme. nih.gov Kinetic analyses have shown that the inhibition can be competitive with respect to ATP at the catalytic site and also competitive with respect to phosphatidylserine (B164497) and diacylglycerol at the regulatory domain. nih.gov This suggests that these compounds can interfere with the activation of PKC. nih.gov The inhibitory effects of these acridines are subject to surface dilution, indicating their interaction within the lipid environment where PKC is active. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Research

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. mdpi.com Their inhibition is a key therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov Numerous acridine-containing compounds have demonstrated potent inhibitory activity against both AChE and BChE. nih.gov

Derivatives of 9-amino-N-methyl-9,10-dihydroacridine have been shown to effectively inhibit both AChE and BChE. nih.govnih.gov Molecular docking studies have helped to elucidate the structure-activity relationships, explaining the observed efficacy and selectivity of these compounds. nih.govresearchgate.net For instance, certain 9-phosphorylacridine derivatives show selective inhibition of BChE over AChE. nih.gov The interaction of these inhibitors with the active site gorge of cholinesterases can involve specific interactions, such as with the Thr120 residue, potentially through a bridging water molecule. nih.gov

| Compound Group | Target Enzyme(s) | Key Findings |

| 9-aryl(heteroaryl)-N-methyl-9,10-dihydroacridines | AChE, BChE | Low inhibitory potency. nih.gov |

| 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | AChE, BChE | Effective cholinesterase inhibitors. nih.gov |

| 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives | AChE, BChE | Combine effective inhibition of both enzymes with radical-scavenging activity. nih.gov |

| 9-phosphorylacridines | BChE | Showed inhibitory activity against BChE. nih.gov |

Investigation of Other Enzyme Target Interactions (e.g., mitochondrial bc1 Complex)

The mitochondrial cytochrome bc1 complex (Complex III) is a vital component of the electron transport chain, responsible for ATP production. mdpi.comscience.govnih.gov It is a validated target for various drugs and fungicides. mdpi.comnih.gov The complex has two distinct quinone-binding sites, the Qp (ubiquinol-oxidizing) and Qn (ubiquinone-reducing) sites, which can be targeted by inhibitors. mdpi.com While there is no direct mention of this compound, the general principle of targeting this complex with small molecules is well-established. For example, the fungicide ametoctradin (B1667028) inhibits the bc1 complex by binding to the Qp site, similar to stigmatellin. nih.gov

Elucidation of Biological Pathways in Cellular Models (e.g., cell cycle dynamics, apoptotic mechanisms in cell lines)

The cellular effects of acridine derivatives are often linked to their ability to induce apoptosis (programmed cell death) and alter cell cycle progression. wikipedia.orgnih.gov The inhibition of topoisomerases by these compounds can lead to the formation of DNA double-strand breaks, which, if not repaired, trigger apoptotic pathways. wikipedia.org

A study on a series of anthracenyl-amino acid conjugates found a strong correlation between their topoisomerase inhibitory activity and their in vitro cytotoxicity against a human ovarian cancer cell line (A2780). nih.gov This suggests that the mechanism of cell killing, at least in part, involves topoisomerase inhibition. nih.gov Furthermore, some 9-amino-acridine derivatives have been found to selectively downregulate the function of regulatory T cells (Tregs) by interfering with the DNA-binding activity of the transcription factor FoxP3. nih.gov This leads to an enhanced anti-tumor immune response. nih.gov These compounds were shown to inhibit FoxP3-regulated gene expression, highlighting a distinct cellular pathway through which acridines can exert their effects. nih.gov

Applications As Research Tools and Probes in Chemical Biology

Development of Fluorescent Probes for Cellular and Subcellular Imaging

The fluorescent properties of the acridone (B373769) scaffold are foundational to its use in developing probes for imaging. nih.govsigmaaldrich.com Chemicals that emit light after being excited by light are known as fluorochromes. nih.gov These substances are often used as dyes to label other compounds with fluorescent tags. nih.gov The parent compound, 9-aminoacridine (B1665356), is a fluorescent dye that serves as a basis for a range of pharmacologically active substances. rsc.org

Derivatives of the acridone structure have been successfully employed to track their location within living cells. For instance, a related acridine (B1665455) analog, N-(2-aminophenyl)-4-(((4-methylacridin-9-yl) amino) methyl) benzamide, which possesses green fluorescence with an emission wavelength of 476 nm, was confirmed to enter the cell nucleus. nih.gov This demonstrates the capacity of acridine-based compounds to penetrate cellular membranes and localize in specific compartments, a critical feature for intracellular probes. Another fluorescent probe derived from 9(10H)acridone was shown to be capable of sensing nitric oxide in living Jurkat cells. nih.gov

The development of acridone-based probes allows for the visualization of specific biomolecules. A novel fluorescent probe based on the 9(10H)acridone structure was designed for nitric oxide sensing. nih.gov This probe functions by reacting with nitric oxide in an aqueous medium, resulting in a five-fold increase in fluorescence intensity, thereby enabling the detection of this important signaling molecule. nih.gov In other research, acridine derivatives have been investigated for their ability to target and interact with key nuclear proteins like histone deacetylase 1 (HDAC1) and DNA methyltransferase 1 (DNMT1), highlighting their potential for visualizing specific nuclear components. nih.gov

Bioconjugation Reagents for Targeted Labeling

The presence of an active amino group on the acridine ring provides a site for chemical modification, allowing the molecule to be attached to other biomolecules. rsc.org This process, known as bioconjugation, is essential for creating targeted labeling reagents. The 9-aminoacridine moiety, a close relative of 2-Amino-10-methyl-acridin-9-one, can be used to label other molecules, although its use in immunoassays has not been extensively reported. rsc.org This reactive potential allows for the creation of hybrid molecules designed to target specific cellular components or processes.

Use as Molecular Probes for Investigating Biological Processes

Acridine derivatives serve as powerful molecular probes to investigate complex biological processes, particularly those involving DNA and associated enzymes. The planar structure of acridines allows them to intercalate into the double-stranded DNA structure, interfering with processes like replication and transcription. nih.gov This property has led to their development as inhibitors of enzymes that manage DNA topology, such as topoisomerases. nih.gov

For example, certain acridinyl ligands have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cell lines. nih.gov The research findings below illustrate the inhibitory activity of specific acridine derivatives.

| Compound | Target Cell Line | Effect | IC50 Value | Reference Compound | Reference IC50 |

| Compound 8 (acridinyl ligand) | MCF7 | Topoisomerase IIB Inhibition | 0.52 µM | Doxorubicin | 0.83 µM |

| Compound 8 (acridinyl ligand) | DU-145 | Cell Growth Inhibition | 26.1 µM | Doxorubicin | 14.2 µM |

| Compound 9 (acridinyl ligand) | MCF7 | Topoisomerase IIB Inhibition | 0.86 µM | Doxorubicin | 0.83 µM |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Furthermore, a class of 9-amino-acridines has been identified that can selectively downregulate the function of regulatory T cells by interfering with the DNA-binding activity of the FoxP3 transcription factor. nih.gov This activity can boost anti-tumor immune responses, demonstrating the use of these compounds as probes to modulate and study immunological processes. nih.gov

Reagents in Analytical Chemistry for Detection and Quantification

In analytical chemistry, acridine-based compounds are utilized as fluorescent probes for the detection and quantification of specific analytes. A notable example is the use of a novel fluorescent probe, N-(N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide)-α-alanine, to detect and quantify DNA. researchgate.net The interaction between this acridine derivative and DNA results in a measurable change in fluorescence, allowing for sensitive detection. researchgate.net The interaction mode was determined to be groove binding, with a binding constant of 1.0 x 10⁶ L mol⁻¹ and a binding size of 0.31 base pairs per bound drug molecule. researchgate.net This method has a detection limit of 4.6 ng mL⁻¹ for fsDNA. researchgate.net

Natural Product Acridinone Analogues: Isolation, Synthesis, and Research Implications

Isolation and Characterization of Natural Acridinone (B8587238) Alkaloids Relevant to Research (e.g., Acronycine, Glycocitrine-I)

The isolation of acridinone alkaloids from natural sources is a critical first step for their study. These compounds are typically extracted from the bark, stems, or roots of plants. rsc.orgnih.gov

Acronycine , one of the most well-studied acridinone alkaloids, was first isolated from the bark of the Australian scrub ash, Acronychia baueri (now Bauerella simplicifolia). nih.govnih.gov It has demonstrated a broad spectrum of antineoplastic activity in vivo. nih.gov The isolation process generally involves extraction with organic solvents, followed by chromatographic techniques to purify the compound.

Similarly, other acridinone alkaloids have been isolated from various species of the Rutaceae family. For instance, Glycocitrine-I is another example of a natural acridinone alkaloid. Research on plants like Glycosmis chlorosperma has led to the isolation of several acridone (B373769) alkaloids, including atalaphyllidine and the novel chlorospermine A and B. nih.gov The characterization of these isolated compounds relies on a combination of spectroscopic methods.

Table 1: Spectroscopic and Physical Data for Selected Natural Acridinone Alkaloids

| Compound | Source | Molecular Formula | Key Characterization Data |

|---|---|---|---|

| Acronycine | Acronychia baueri | C₂₀H₁₉NO₃ | Characterized by specific shifts in NMR spectroscopy and a distinct mass spectrum confirming its pyranoacridone structure. nih.govnih.gov |

| Atalaphyllidine | Glycosmis chlorosperma | C₁₉H₁₉NO₄ | Identified through analysis of its spectral data (NMR, MS) which reveals its unique substitution pattern. rsc.orgnih.gov |

| Chlorospermine B | Glycosmis chlorosperma | C₁₉H₁₈ClNO₄ | Its structure was elucidated using spectroscopic techniques, which confirmed the presence of a chlorine atom. rsc.orgnih.gov |

This table is generated based on data found in the provided search results. Specific spectral values were not detailed in the snippets.

Elucidation of Biosynthetic Pathways of Natural Acridinones

The biosynthesis of acridinone alkaloids in plants has been a subject of significant research. The pathway is understood to begin with anthranilic acid, a primary metabolite derived from the shikimate pathway. nih.gov

The key steps in the biosynthesis are as follows:

N-methylation: The pathway is initiated by the enzyme anthranilate N-methyltransferase (ANMT), which catalyzes the conversion of anthranilate to N-methylanthranilate. nih.gov

Activation: N-methylanthranilate is then activated by conversion to N-methylanthraniloyl-CoA. nih.gov

Condensation: An enzyme known as acridone synthase (ACS), a type III polyketide synthase, catalyzes the crucial condensation step. It combines one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. nih.gov

Cyclization: The resulting polyketide intermediate undergoes intramolecular cyclization reactions to form the characteristic tricyclic acridone scaffold, such as 1,3-dihydroxy-10-methylacridone (NMA). nih.gov

This fundamental pathway can be further modified by other enzymes (e.g., hydroxylases, methyltransferases) to produce the diverse range of acridinone alkaloids found in nature. The successful cloning and characterization of genes like ACS from plants such as Ruta graveolens have been instrumental in confirming these steps. nih.gov

Structure-Activity Relationship Research of Naturally Occurring Acridinones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of acridinone alkaloids influences their biological activity. These studies help in identifying the key pharmacophores responsible for their therapeutic effects and guide the design of more potent synthetic analogues. researchgate.netnih.gov

Key findings from SAR studies on natural acridinones include:

The Acronycine Core: For acronycine and its analogues, the angularly fused dimethylpyran ring and the 1,2-double bond are considered critical for its antitumor activity. nih.gov Bioactivation is hypothesized to occur via epoxidation of this double bond. nih.gov

Planarity and DNA Intercalation: The planar tricyclic ring system of the acridone nucleus is a key feature that allows these molecules to intercalate between the base pairs of DNA. rsc.org This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

Substituent Effects: The position and nature of substituents on the acridone ring significantly impact activity. For example, the presence of hydroxyl groups, as seen in atalaphyllidine, or halogen atoms, as in chlorospermine B, can modulate the biological profile, including kinase inhibitory activity. rsc.orgnih.gov Chlorospermine B, for instance, shows significant inhibitory properties against the DYRK1A kinase. nih.gov

Biomimetic Synthesis of Natural Acridinone Analogues for Research Investigations

Biomimetic synthesis aims to replicate the elegance and efficiency of natural biosynthetic pathways in a laboratory setting. These strategies often provide more direct and efficient routes to complex natural products and their analogues compared to traditional linear syntheses.

A common biomimetic approach to acridone synthesis involves the cyclization of 2-aminobenzophenone (B122507) precursors. This method mimics the final ring-forming condensation step in the natural biosynthesis. For example, the treatment of 2'-amino-2-methoxybenzophenones with a strong base like sodium hydride can induce cyclization to yield the acridone core.

Researchers have developed flexible and modular synthetic strategies that allow for the construction of a variety of acridone alkaloids. One such method involves the condensation of an anthranilic acid derivative with a phenol (B47542) derivative, followed by a regioselective annulation to form the tetracyclic core of compounds like acronycine and atalaphyllidine. nih.govacs.org This approach has enabled the first total synthesis of atalaphyllidine and 5-hydroxynoracronycine in excellent yields. nih.govacs.org These synthetic routes are invaluable for producing sufficient quantities of rare natural alkaloids for research and for creating novel analogues with potentially improved properties. nih.gov

Comparison of Synthetic 2-Amino-10-methyl-acridin-9-one Analogues with Natural Derivatives

Direct comparative research studies focusing specifically on this compound against natural acridinones are not extensively detailed in the available literature. However, a comparison can be drawn by analyzing its structural features in the context of established structure-activity relationships for both natural and other synthetic acridone derivatives.

Structural Features of this compound:

Acridone Core: It possesses the fundamental tricyclic acridone ring system, which is known to act as a DNA intercalator. rsc.org

N10-Methyl Group: The methyl group at the N10 position is a common feature in many natural acridone alkaloids, arising from the use of N-methylanthranilate in their biosynthesis. nih.gov This substitution is known to be compatible with biological activity.